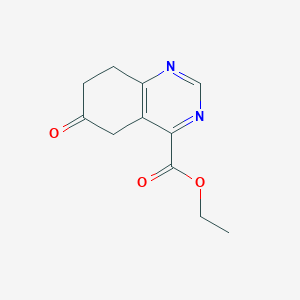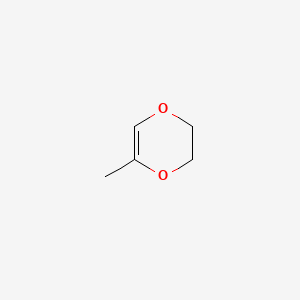
2,3-Dihydro-5-methyl-1,4-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-5-methyl-1,4-dioxin is an organic compound with the molecular formula C5H8O2 It is a heterocyclic compound containing a dioxin ring with a methyl group attached at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dihydro-5-methyl-1,4-dioxin can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones with acetyl chloride in the presence of zinc (II) chloride yields 5-acetyl-3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones . Another method involves the oxidation of these intermediates with hydrogen peroxide in formic acid, followed by treatment with magnesium bromide to produce 3-alkyl-6-methyl-1,4-dioxane-2,5-diones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-5-methyl-1,4-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in formic acid.
Substitution: It can react with acetyl chloride in the presence of zinc (II) chloride to form acetylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in formic acid.
Substitution: Acetyl chloride and zinc (II) chloride.
Major Products
Oxidation: 3-alkyl-6-methyl-1,4-dioxane-2,5-diones.
Substitution: 5-acetyl-3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones.
Aplicaciones Científicas De Investigación
2,3-Dihydro-5-methyl-1,4-dioxin has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-5-methyl-1,4-dioxin involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological systems. Detailed studies on its molecular targets and pathways are still ongoing, and more research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
2,3-Dihydro-5-methyl-1,4-dioxin can be compared with other similar compounds, such as:
2,3-Dihydro-1,4-dioxin-2-ones: These compounds share a similar dioxin ring structure but differ in their substituents.
1,4-Dioxane-2,5-diones: These compounds are oxidation products of this compound and have different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which distinguishes it from other related compounds.
Propiedades
Número CAS |
3973-22-6 |
|---|---|
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
5-methyl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C5H8O2/c1-5-4-6-2-3-7-5/h4H,2-3H2,1H3 |
Clave InChI |
DGZFPEFJNUNGAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=COCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
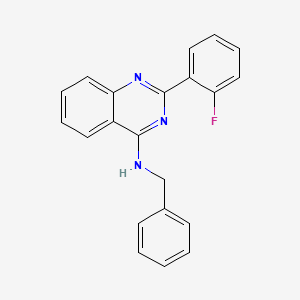
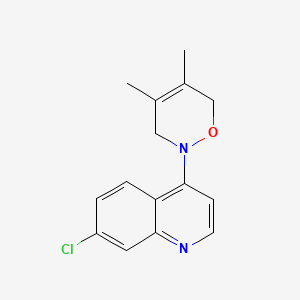

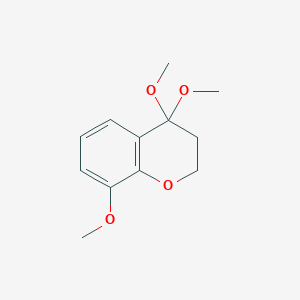
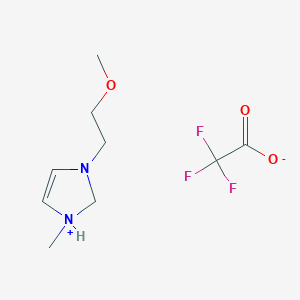
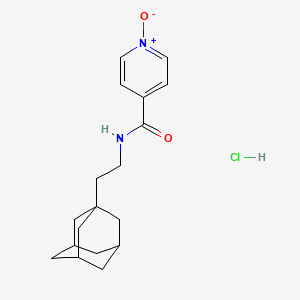
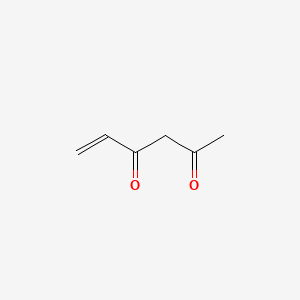
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)
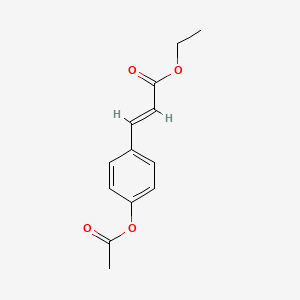
![4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide](/img/structure/B14165389.png)
